Calgon

Descripción general

Descripción

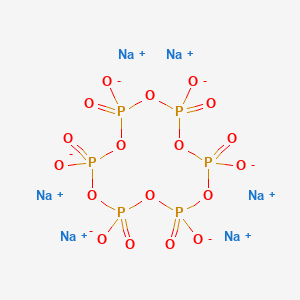

Calgon is an American brand of bath and beauty products . The original product consisted of powdered sodium hexametaphosphate (amorphous sodium polyphosphate), which, in water, would complex with ambient calcium ions and certain other cations, preventing the formation of unwanted salts and interference by those cations with the actions of soap or other detergents . Today, Calgon water softener contains the active ingredient sodium citrate .

Synthesis Analysis

Sodium hexametaphosphate (SHMP), the original active ingredient in Calgon, is prepared by heating monosodium orthophosphate to generate sodium acid pyrophosphate. Subsequently, the pyrophosphate is heated to give the corresponding sodium hexametaphosphate, followed by rapid cooling .

Molecular Structure Analysis

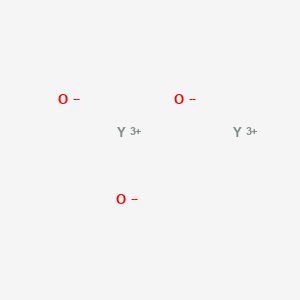

Sodium hexametaphosphate (SHMP) is a salt of composition Na6[(PO3)6] . Sodium hexametaphosphate of commerce is typically a mixture of metaphosphates (empirical formula: NaPO3), of which the hexamer is one, and is usually the compound referred to by this name .

Chemical Reactions Analysis

In the presence of hard water, Calgon reacts with the calcium and magnesium ions present in the water. The sodium ions in Calgon are displaced by these ions, forming a complex anion when Calgon ionizes .

Physical And Chemical Properties Analysis

Calgon, when first marketed, was a water-soluble white powder that sequestered many hard water minerals, such as Calcium carbonate and Calcium sulfate . It is soluble in water and insoluble in most organic solvents .

Aplicaciones Científicas De Investigación

Water Treatment

Sodium Hexametaphosphate is widely used in water treatment processes. It is used in the regeneration of granular activated carbon (GAC), which is a crucial component in drinking water treatment plants worldwide. GAC is used to remove micro-pollutants such as pesticides .

Cleaning Agent

Calgon is used as a water softener to reduce the effect of hard water on appliance efficiency and improve cleaning by removing or masking the effect of dissolved ions . It is used in washing machines and dishwashers to prevent the formation of scum, which reduces cleaning power and deposits on the items to be cleaned .

Laboratory Equipment

Calgon Scientific offers a wide range of innovative equipment for numerous applications in laboratories .

Ceramic Production

A significant use for Sodium Hexametaphosphate is as a deflocculant in the production of clay-based ceramic particles . It is also used as a dispersing agent to break down clay and other soil types for soil texture assessment .

Toothpaste Ingredient

Sodium Hexametaphosphate is used as an active ingredient in toothpastes as an anti-staining and tartar prevention ingredient .

Food Industry

In the food industry, Sodium Hexametaphosphate is used as a surfactant, emulsifier, suspending agent, and dispersing agent . It can be used as a chelating reagent for metal ions, an adhesive, and a swelling reagent .

Calcium Signaling

In biological research, Sodium Hexametaphosphate serves as an inducer of calcium signaling . It has been found to initiate a calcium rise in mouse oocytes, presumably in a wide variety of mammalian cells .

High-Protein Beverages

Sodium Hexametaphosphate is used in the production of high-protein beverages. It helps to delay age gelation, a defect that can occur during the storage of these beverages .

Mecanismo De Acción

Sodium Hexametaphosphate, also known as Calgon or Chemi-charl, is a salt of composition Na6[(PO3)6]. It is typically a mixture of metaphosphates, of which the hexamer is one . This compound has a wide range of applications in various industries due to its unique properties and interactions with its targets.

Target of Action

The primary targets of Sodium Hexametaphosphate are calcium and magnesium ions . It has the ability to sequester these ions, reducing their hardness . In addition, it can prevent iron and copper staining in water .

Mode of Action

Sodium Hexametaphosphate interacts with its targets by forming coordinate covalent bonds with divalent cations such as Cu2+ . This interaction makes enzymes like Polyphenol Oxidase (PPO) inactive . Furthermore, it can act as a dispersant, facilitating the suspension of solids in solutions .

Biochemical Pathways

Sodium Hexametaphosphate affects the calcium signaling pathway in mammalian cells . It serves as an initiator of calcium rise in mouse oocytes, presumably in a wide variety of mammalian cells . This rise in calcium concentration in the cytoplasm leads to various intracellular changes .

Pharmacokinetics

It is known that sodium hexametaphosphate is highly soluble in water , which suggests that it can be easily absorbed and distributed in the body. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The action of Sodium Hexametaphosphate results in various molecular and cellular effects. For instance, in the absence of co-incubation with sperm, Sodium Hexametaphosphate-treated oocytes frequently formed pronuclei and developed into two-cell embryos owing to the increase in calcium concentration in the cytoplasm . In the context of muscovite grinding, the ordered structure of muscovite crystals was destroyed, the surface of muscovite was roughened, and obvious cracks appeared .

Action Environment

The action of Sodium Hexametaphosphate can be influenced by environmental factors. For instance, Sodium Hexametaphosphate’s effectiveness as a water softener and dispersant can be enhanced by raising the pH to 8.0–8.6 with the addition of Sodium Carbonate . Moreover, it exhibits corrosion inhibition properties and can prevent scaling and corrosion in pipes and boilers .

Safety and Hazards

Direcciones Futuras

The future directions of Calgon could involve expanding its applications in various industries. For instance, Calgon Carbon Corporation has recently completed a capacity expansion at its Pearlington, Mississippi site, significantly increasing its production capacity . This expanded production capacity is expected to offer more activated carbon to customers around the world, some of whom will use it to combat the presence of PFAS “forever chemicals” in drinking water and wastewater .

Propiedades

IUPAC Name |

hexasodium;2,4,6,8,10,12-hexaoxido-1,3,5,7,9,11-hexaoxa-2λ5,4λ5,6λ5,8λ5,10λ5,12λ5-hexaphosphacyclododecane 2,4,6,8,10,12-hexaoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6Na.H6O18P6/c;;;;;;1-19(2)13-20(3,4)15-22(7,8)17-24(11,12)18-23(9,10)16-21(5,6)14-19/h;;;;;;(H,1,2)(H,3,4)(H,5,6)(H,7,8)(H,9,10)(H,11,12)/q6*+1;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLGEJMYGQKIIW-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na6O18P6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14550-21-1 (unspecified hydrochloride salt) | |

| Record name | Sodium hexametaphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1047522 | |

| Record name | Sodium hexametaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Polymeric sodium metaphosphates: Clear hygroscopic solid; Soluble in water; [HSDB] White odorless granules; [MSDSonline] | |

| Record name | Sodium hexametaphosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

CLEAR, HYGROSCOPIC GLASS; MP 628 °C; SOL IN WATER, BUT DISSOLVES SLOWLY; DEPOLYMERIZES IN AQ SOLN TO FORM SODIUM TRIMETAPHOSPHATE & SODIUM ORTHOPHOSPHATES. /POLYMERIC SODIUM METAPHOSPHATES/, SOL IN WATER; INSOL IN ORG SOLVENTS. /SODIUM HEXAMETAPHOSPHATE DETERGENTS/ | |

| Record name | SODIUM HEXAMETAPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS RN |

10124-56-8 | |

| Record name | Sodium hexametaphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hexametaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metaphosphoric acid (H6P6O18), hexasodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXASODIUM HEXAMETAPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N40N91DW96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM HEXAMETAPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

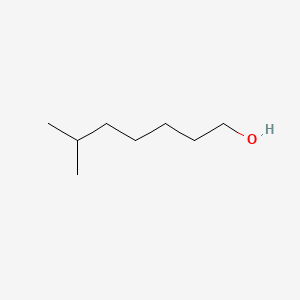

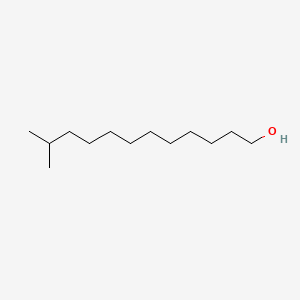

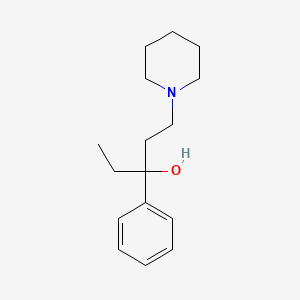

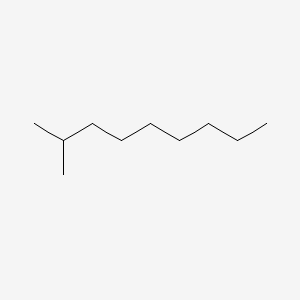

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.